1-Ethoxy-2,4-dimethylbenzene
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Overview
Description
1-Ethoxy-2,4-dimethylbenzene is an organic compound belonging to the class of aromatic ethers. It is characterized by an ethoxy group (-OCH2CH3) and two methyl groups (-CH3) attached to a benzene ring. This compound is known for its pleasant fragrance and is used in various applications, including perfumery and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethylation of 2,4-dimethylphenol using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as aluminum chloride can be employed to facilitate the reaction, and the process is often conducted at elevated temperatures and pressures to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Ethoxy-2,4-dimethylbenzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-ethoxy-2,4-dimethylbenzene in chemical reactions typically involves the formation of a positively charged intermediate (benzenonium ion) during electrophilic aromatic substitution. This intermediate is stabilized by resonance and subsequently undergoes deprotonation to yield the final product. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
1-Methoxy-2,4-dimethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Ethoxy-3,5-dimethylbenzene: Similar structure but with methyl groups at different positions on the benzene ring.
1-Ethoxy-2,5-dimethylbenzene: Similar structure but with one methyl group in a different position.
Uniqueness: 1-Ethoxy-2,4-dimethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of the ethoxy group and the positions of the methyl groups contribute to its distinct fragrance and chemical behavior.
Properties
CAS No. |
35338-30-8 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-ethoxy-2,4-dimethylbenzene |
InChI |
InChI=1S/C10H14O/c1-4-11-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 |
InChI Key |
SKVBSEPLAMBYGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
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